Didodecyl 4,4'-sulfanediyldibenzoate

Description

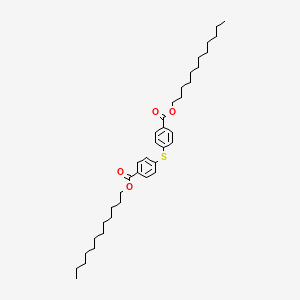

Didodecyl 4,4'-sulfanediyldibenzoate is a sulfur-containing aromatic ester compound characterized by two dodecyl ester groups attached to a central 4,4'-sulfanediyldibenzoate backbone. Its molecular formula is C₃₈H₆₀O₄S, with a molecular weight of 612.94 g/mol (calculated based on structural analysis). The compound features a sulfur atom bridging two benzoate moieties, each esterified with a dodecyl (C₁₂H₂₅) chain.

Safety protocols for handling similar compounds (e.g., avoiding heat sources and ensuring proper ventilation) are inferred from sulfonyl- and thioether-based derivatives .

Properties

CAS No. |

840527-80-2 |

|---|---|

Molecular Formula |

C38H58O4S |

Molecular Weight |

610.9 g/mol |

IUPAC Name |

dodecyl 4-(4-dodecoxycarbonylphenyl)sulfanylbenzoate |

InChI |

InChI=1S/C38H58O4S/c1-3-5-7-9-11-13-15-17-19-21-31-41-37(39)33-23-27-35(28-24-33)43-36-29-25-34(26-30-36)38(40)42-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3 |

InChI Key |

QNQZHASEZKLMRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Didodecyl 4,4’-sulfanediyldibenzoate typically involves the esterification of 4,4’-sulfanediyldibenzoic acid with dodecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of Didodecyl 4,4’-sulfanediyldibenzoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality Didodecyl 4,4’-sulfanediyldibenzoate suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Didodecyl 4,4’-sulfanediyldibenzoate can undergo several types of chemical reactions, including:

Oxidation: The sulfanediyl group can be oxidized to form sulfone derivatives.

Reduction: The ester groups can be reduced to alcohols under specific conditions.

Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide or ether derivatives.

Scientific Research Applications

Didodecyl 4,4’-sulfanediyldibenzoate has several scientific research applications, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Investigated for its potential use in biological systems as a membrane-modifying agent.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of lubricants, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of Didodecyl 4,4’-sulfanediyldibenzoate involves its interaction with molecular targets through its amphiphilic structure. The dodecyl chains provide hydrophobic interactions, while the sulfanediyldibenzoate core can participate in various chemical reactions. This dual functionality allows it to modify surfaces, interact with biological membranes, and participate in chemical processes .

Comparison with Similar Compounds

Table 1: Key Properties of Didodecyl 4,4'-Sulfanediyldibenzoate and Analogues

Analysis of Key Differences

Backbone and Functional Groups Sulfanediyldibenzoate vs. Sulfonyldibenzoic Acid: The sulfide (-S-) group in the target compound differs from the sulfonyl (-SO₂-) group in 4,4'-sulfonyldibenzoic acid. Thiodipropionate vs. Sulfanediyldibenzoate: Didodecyl 3,3′-thiodipropionate features a flexible thioether-propionate backbone, making it more suitable as a stabilizer in polymers, whereas the rigid aromatic structure of the target compound may favor applications requiring thermal resistance .

Alkyl Chain Influence Both the target compound and 5,5'-dibromo-4,4'-didodecyl-2,2'-bithiophene incorporate didodecyl chains, enhancing solubility in nonpolar solvents. However, the bithiophene derivative’s conjugated system enables use in organic electronics, while the sulfide-aromatic system of the target compound may prioritize stability over conductivity .

Safety and Handling

- Sulfur-containing compounds generally require precautions against thermal degradation (e.g., avoiding ignition sources per GHS code P210 ). The target compound’s ester groups may reduce reactivity compared to carboxylic acids (e.g., 4,4'-sulfonyldibenzoic acid), which necessitate stringent handling due to corrosivity .

Research Findings and Performance Metrics

Thermal Stability

Solubility

- The target compound’s didodecyl chains render it soluble in nonpolar solvents (e.g., hexane, chloroform), whereas sulfonyldibenzoic acid is polar and water-soluble.

Electrochemical Properties

- While conjugated polymers like P3HT/PCBM (used in solar cells) rely on π-electron systems for conductivity , the sulfide linkage in the target compound may offer moderate electron-donating properties, though less pronounced than thiophene-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.